6-Bromohexyl Phosphorodichloridate

Description

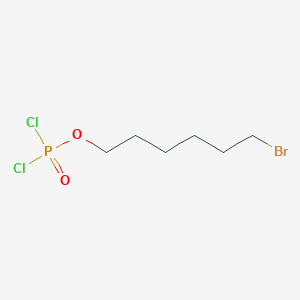

6-Bromohexyl Phosphorodichloridate is an organophosphorus compound characterized by a six-carbon alkyl chain terminated with a bromine atom and a phosphoryl dichloride group. Its molecular structure (C₆H₁₂BrCl₂O₂P) combines reactivity from the bromoalkyl moiety and the electrophilic phosphorus center. This compound is primarily utilized in organic synthesis, particularly as a phosphorylating agent or intermediate in polymer chemistry, where the bromine atom facilitates nucleophilic substitution reactions for functionalization .

Properties

Molecular Formula |

C6H12BrCl2O2P |

|---|---|

Molecular Weight |

297.94 g/mol |

IUPAC Name |

1-bromo-6-dichlorophosphoryloxyhexane |

InChI |

InChI=1S/C6H12BrCl2O2P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2 |

InChI Key |

IMFDJMQHHQGQIU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCBr)CCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohexyl Phosphorodichloridate can be synthesized through the reaction of 6-bromohexanol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction is as follows:

C6H13BrOH+POCl3→C6H13BrCl2O2P+HCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and other contaminants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process may include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexyl Phosphorodichloridate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-bromohexanol and phosphoric acid derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Hydrolysis: Typically occurs in aqueous solutions or under acidic/basic conditions.

Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted phosphates and corresponding nucleophiles.

Hydrolysis: Yields 6-bromohexanol and phosphoric acid derivatives.

Oxidation and Reduction: Can produce various oxidized or reduced phosphorus compounds.

Scientific Research Applications

6-Bromohexyl Phosphorodichloridate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as an intermediate in various chemical reactions.

Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromohexyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is due to the presence of the electrophilic phosphorus atom, which can be attacked by nucleophiles such as amines, thiols, and hydroxyl groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 6-Bromohexyl Phosphorodichloridate : Features a flexible alkyl chain with a terminal bromine, enhancing its utility in crosslinking and polymerization.

- Phenyl Phosphorodichloridate : An aromatic derivative with a phenyl group (C₆H₅) attached to the phosphorus center. Its rigid structure limits conformational flexibility but stabilizes the compound via resonance .

- p-tert-Butylphenyl Phosphorodichloridate : A bulky aryl derivative with a tert-butyl substituent, which increases steric hindrance and alters boiling points unpredictably compared to linear alkyl analogs .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|

| This compound | 298.45 | Not reported | High (nucleophilic substitution at Br) |

| Phenyl Phosphorodichloridate | 211.46 | ~200 (estimated) | Moderate (electrophilic aromatic substitution) |

| Chlorinated Aryl Derivatives* | Varies | Non-linear trends | Variable (depends on substituent) |

*Data from studies on chlorinated phenyl phosphorodichloridates indicate boiling point deviations due to substituent effects, making predictive models unreliable .

Research Findings and Challenges

- Synthetic Limitations: Aryl derivatives like biphenylyl phosphorodichloridate exhibit non-linear physical property trends, complicating their application in scalable syntheses .

- Optoelectronic Potential: The bromohexyl group’s integration into conjugated polymers (e.g., thiophene derivatives) aligns with UV absorption optimization strategies, though direct data on this compound’s optical properties remain scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.